molecular formula C7H6N4O2 B12337903 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid

Cat. No.: B12337903
M. Wt: 178.15 g/mol
InChI Key: DBWQVQWTRUDSRC-UHFFFAOYSA-N
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Description

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another method involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods: Industrial production of this compound typically involves scalable microwave-assisted protocols. These methods are efficient and environmentally benign, allowing for the synthesis of large quantities of the compound without the need for column chromatography or tedious work-up procedures .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . The compound’s ability to modulate these enzymes’ activity is crucial for its therapeutic effects, including anti-inflammatory and anticancer properties .

Comparison with Similar Compounds

Uniqueness: 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid stands out due to its broad spectrum of biological activities and its potential for use in various therapeutic areas. Its unique structure allows for versatile chemical modifications, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-7-9-5-3-4(6(12)13)1-2-11(5)10-7/h1-3H,(H2,8,10)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWQVQWTRUDSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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